NC=1C=NN(C=1C(=O)OC)C(C)C
Description
Historical Development and Contemporary Significance of Pyrazole (B372694) Scaffolds in Advanced Chemical Research
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. sphinxsai.comijrpr.com Knorr's work laid the groundwork for the exploration of these five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ijrpr.comwikipedia.org Initially, pyrazoles gained attention for their interesting chemical properties, which paved the way for extensive research into their potential applications. ijrpr.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgnih.gov
In contemporary chemical research, pyrazole scaffolds are recognized as "biologically privileged" structures due to their wide range of pharmaceutical and biological activities. mdpi.com The pyrazole nucleus is a core component in numerous leading drugs, highlighting its importance in medicinal chemistry. sphinxsai.comnih.gov Notable examples of pyrazole-containing drugs include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. wikipedia.orgnih.gov The versatility of the pyrazole ring allows for the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. globalresearchonline.netnih.gov Beyond pharmaceuticals, pyrazole derivatives are also integral in the development of agrochemicals, such as fungicides. wikipedia.orgevitachem.com The significant and varied applications of pyrazoles have fueled continuous research into new synthetic methodologies and novel derivatives. sphinxsai.com
Structural Classification and Nomenclature of Pyrazole Carboxylic Acid Esters
Pyrazole carboxylic acid esters are a subclass of pyrazoles characterized by the presence of an ester functional group attached to the pyrazole ring. The nomenclature of these esters follows the general rules for naming esters, where the name is derived from the parent carboxylic acid. libretexts.orglibretexts.org The alkyl or aryl group from the alcohol component is named first as a substituent, followed by the name of the pyrazole carboxylic acid with the "-oic acid" or "-ic acid" ending replaced by "-oate". libretexts.orglibretexts.org
The position of the substituents on the pyrazole ring is indicated by numbers, with the nitrogen atoms typically being at positions 1 and 2. For instance, in methyl 1-isopropyl-1H-pyrazole-4-carboxylate, the "1-isopropyl" indicates an isopropyl group on one of the nitrogen atoms, and "4-carboxylate" signifies the position of the methyl ester group on the carbon atom at the 4-position of the pyrazole ring. The "1H" denotes the position of the hydrogen atom on the pyrazole ring, which is a standard part of the nomenclature for substituted pyrazoles.
The structural classification of pyrazole carboxylic acid esters can be based on the substitution pattern on the pyrazole ring. This includes the nature and position of the substituent on the nitrogen atom (e.g., alkyl, aryl) and the substituents on the carbon atoms of the ring. This structural diversity allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Overview of Synthetic Utility and Academic Interest in 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules with potential biological activity. The academic interest in this compound and its derivatives stems from the broader significance of the pyrazole scaffold in medicinal chemistry and agrochemicals. evitachem.com
The synthesis of pyrazole esters like methyl 1-isopropyl-1H-pyrazole-4-carboxylate can be achieved through various methods. A common approach involves the esterification of the corresponding carboxylic acid, 1-isopropyl-1H-pyrazole-4-carboxylic acid. sigmaaldrich.com Another synthetic route is the cyclocondensation reaction of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent, which is a foundational method in pyrazole synthesis. nih.gov For instance, the reaction of isopropylhydrazine with a derivative of a 4-formyl-3-oxobutanoate could yield the target pyrazole ester.
The academic research involving this specific ester is often part of larger studies exploring the structure-activity relationships of pyrazole derivatives. For example, it can be used as an intermediate in the synthesis of novel compounds investigated for their potential as enzyme inhibitors or as agents with anti-inflammatory or anticancer properties. The isopropyl group at the N1 position and the methyl ester at the C4 position provide specific steric and electronic properties that can influence the molecule's interaction with biological targets. Research in this area contributes to the development of new therapeutic agents and agrochemicals. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQKBXPPOEHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester and Analogous Pyrazole Esters
Classical Cyclocondensation and Cycloaddition Reactions for Pyrazole (B372694) Ring Formation
Traditional methods for pyrazole ring synthesis remain highly relevant due to their reliability and the accessibility of starting materials. These approaches primarily involve the formation of the five-membered ring through the reaction of linear precursors.
Strategies Involving 1,3-Dicarbonyl Compounds and Hydrazines
The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govjk-sci.comname-reaction.com This approach is a straightforward pathway to polysubstituted pyrazoles. nih.govmdpi.com
The general mechanism proceeds via the formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comslideshare.net For the synthesis of a 1-substituted pyrazole-4-carboxylate, the required precursors are a substituted hydrazine (e.g., isopropylhydrazine) and a 1,3-dicarbonyl compound with an ester functionality at the C2 position, such as a derivative of formylacetic acid ester. google.com
A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers. nih.govnih.gov The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products. slideshare.net However, reaction conditions can often be tuned to favor one isomer over the other. For instance, Girish et al. demonstrated the use of nano-ZnO as an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), yielding the desired product in high yield. nih.gov
Multicomponent variations of this reaction have been developed to generate the 1,3-dicarbonyl compound in situ. nih.gov This one-pot approach enhances efficiency by combining multiple synthetic steps without isolating intermediates. nih.govsid.ir
Table 1: Examples of Knorr Pyrazole Synthesis Variants
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |
| Hydrazine | Acetylacetone | Catalytic Acid | 3,5-dimethyl-1H-pyrazole | jk-sci.comname-reaction.com |
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition is another powerful and versatile method for constructing the pyrazole ring. nih.gov This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, such as an alkyne or alkene. nih.govunisi.it
To synthesize pyrazole-4-carboxylic acid esters, a common strategy is the reaction of a diazoacetate, like ethyl diazoacetate (EDA), with an alkyne. researchgate.net The reaction between EDA and an alkyne first forms an unstable 3H-pyrazole, which then undergoes a 1,5-sigmatropic shift to aromatize into the final, stable 1H-pyrazole product. unisi.it The regioselectivity of the cycloaddition can be a key issue, potentially leading to mixtures of isomers, such as 3,5- and 4,5-disubstituted pyrazoles. researchgate.net However, reaction conditions, including pH and catalysis, can be optimized to favor a single regioisomer. unisi.itresearchgate.net
Recent advancements have focused on developing more sustainable protocols. For example, pyrazole synthesis via 1,3-dipolar cycloaddition has been successfully performed in an aqueous micellar environment, eliminating the need for volatile organic solvents. unisi.itresearchgate.net Another approach utilizes sydnones as stable, easily handled 1,3-dipolar compounds that react with halo-alkenes to produce 1,3-diaryl-4-halo-1H-pyrazoles, which can be further functionalized. nih.gov
Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles, by enabling novel bond formations and offering high efficiency and selectivity. nih.govrsc.orgresearchgate.netnih.gov These methods can be used to construct the pyrazole ring itself or to functionalize a pre-existing pyrazole core through C-H activation. researchgate.netnih.gov
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are highly effective for a variety of cross-coupling reactions to form C-N and C-C bonds. In pyrazole synthesis, palladium catalysis can be applied to the N-arylation of pyrazole derivatives with aryl triflates, providing an efficient route to N-arylpyrazoles. organic-chemistry.orgacs.org While the target compound is N-alkylated, these methods highlight the power of palladium in C-N bond formation. The use of specific ligands, such as tBuBrettPhos, is crucial for achieving high yields, even with sterically hindered substrates. organic-chemistry.orgacs.org
More direct routes to the pyrazole ring have also been developed. A palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides an alternative pathway to construct polysubstituted pyrazoles. thieme-connect.com Furthermore, palladium-catalyzed multicomponent reactions, for instance coupling an acid chloride, a terminal alkyne, and a hydrazine, can afford highly substituted pyrazoles in a single step. acs.org
Copper-Mediated Cyclizations
Copper catalysts are well-known for their utility in C-N coupling reactions, often referred to as Ullmann-type couplings. nih.gov These methods are valuable for the synthesis of N-functionalized pyrazoles. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to generate a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl to yield N-arylpyrazoles. nih.gov
Copper catalysis is also effective in domino reactions. A copper-catalyzed C-N coupling/hydroamidation sequence has been shown to be a highly efficient method for synthesizing various nitrogen heterocycles. nih.gov In another example, copper triflate in an ionic liquid was used to catalyze the condensation of a chalcone (B49325) with a substituted hydrazine to produce a tri-substituted pyrazole in excellent yield. nih.gov
Rhodium- and Silver-Catalyzed Methods
Rhodium and silver catalysts offer unique pathways for pyrazole synthesis, often involving carbene intermediates or activation of π-systems.
Rhodium(II) catalysts are particularly effective in reactions involving diazo compounds. rsc.org A rhodium-carbene species can be generated from a diazo compound, which then undergoes further reactions to form the pyrazole ring. doi.orgresearchgate.net For example, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes has been developed, proceeding through an unexpected C-N bond cleavage to afford highly substituted pyrazoles under mild conditions. acs.org Another novel rhodium-catalyzed cyclization involves pyrazol-5-amines and 1,3-diketone-2-diazo compounds, where DMF surprisingly acts as a one-carbon source for the construction of a fused pyridine (B92270) ring. doi.org
Silver catalysts are versatile and can promote various transformations leading to pyrazoles. Silver(I) salts can catalyze the facile formation of pyrazoles from propargyl N-sulfonylhydrazones at room temperature. acs.org Silver catalysis is also employed in [3+2] cycloaddition reactions, for instance between N-isocyanoiminotriphenylphosphorane and terminal alkynes, which proceeds under mild conditions with broad substrate scope. organic-chemistry.org Furthermore, silver-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles is an efficient method to access fused furo[2,3-c]pyrazole systems. nih.gov
Table 2: Overview of Transition Metal-Catalyzed Pyrazole Syntheses
| Metal Catalyst | Reaction Type | Key Reactants | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) Acetate | C-N Coupling | Aryl triflate, Pyrazole | N-Arylpyrazole | organic-chemistry.orgacs.org |
| Palladium(II) Acetate | Ring-opening/Cyclization | 2H-Azirine, Hydrazone | Polysubstituted pyrazole | thieme-connect.com |
| Copper(II) Acetate | In situ Hydrazine formation/Cyclocondensation | Arylboronic acid, Di(Boc)hydrazine, 1,3-Dicarbonyl | N-Arylpyrazole | nih.gov |
| Copper(II) Triflate | Condensation | Chalcone, Hydrazine | 1,3,5-Trisubstituted pyrazole | nih.gov |
| Rhodium(II) Acetate | Cyclization | Pyrazol-5-amine, Diazo compound | Fused Pyrazolo[3,4-b]pyridine | doi.org |
| Rhodium Complex | Addition-Cyclization | Hydrazine, Alkyne | Substituted pyrazole | acs.org |
| Silver(I) Salt (AgSbF6) | Cyclization | Propargyl N-sulfonylhydrazone | Substituted pyrazole | acs.org |
Green Chemistry Principles Applied to Pyrazole Synthesis
The synthesis of pyrazole derivatives, including 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov This involves the use of green solvents, renewable energy sources, and recyclable catalysts to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign and economically viable. nih.govresearchgate.net The focus is on developing methodologies that are operationally simple, atom-economical, and sustainable. nih.govresearchgate.net
Solvent-Free Reaction Conditions
A significant advancement in the green synthesis of pyrazoles involves conducting reactions under solvent-free, or "neat," conditions. researchgate.nettandfonline.com Traditional methods often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. tandfonline.com Solvent-free approaches mitigate these issues, often leading to shorter reaction times, higher yields, and simpler work-up procedures. tandfonline.com
One effective solvent-free method involves the microwave-mediated cycloaddition of tosylhydrazones derived from α,β-unsaturated carbonyl compounds. mdpi.comnih.gov For instance, the reaction of tosylhydrazones with a base under dry media conditions, activated by microwaves, can produce 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.comnih.gov This approach has been successfully applied to substrates like trans-4-phenyl-3-buten-2-one and trans-chalcone. nih.gov
Another strategy employs organic ionic salts, such as tetrabutylammonium (B224687) bromide (TBAB), as a polar reaction medium at room temperature. tandfonline.com This method facilitates a one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines to produce highly functionalized pyrazoles with yields ranging from 75-86%. tandfonline.com The use of an ionic salt under solvent-free conditions provides an expedient and environmentally friendly route for pyrazole synthesis. tandfonline.com
Table 1: Comparison of Solvent-Free Pyrazole Synthesis Methods
| Method | Key Features | Starting Materials Example | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | Fast reaction, high yields, dry media | Tosylhydrazones of α,β-unsaturated ketones | 3,5-disubstituted-1H-pyrazoles | High | mdpi.comnih.gov |
| Ionic Salt Medium | Room temperature, one-pot, good yields | Isocyanides, dialkyl acetylenedicarboxylates | Highly functionalized pyrazoles | 75-86% | tandfonline.com |
Microwave- and Ultrasound-Assisted Synthesis
The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of pyrazole scaffolds. rsc.org These techniques significantly accelerate reaction rates, leading to drastic reductions in reaction times compared to conventional heating methods. rsc.orgacs.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a primary tool for efficient pyrazole preparation. researchgate.netdergipark.org.tr It offers advantages such as improved yields, higher product purity, and reduced energy consumption. acs.orgnih.gov For example, the synthesis of pyrazolones from β-keto esters and hydrazines can be performed under solvent-free microwave irradiation, providing a straightforward, one-pot approach with high regioselectivity. researchgate.net Similarly, pyrazole-oxadiazole hybrids have been synthesized via microwave irradiation in 9-10 minutes, a significant improvement over the 7-9 hours required for conventional refluxing, with yields improving to 79-92%. acs.org This rapid and efficient heating makes MAOS a highly attractive green chemistry tool. rsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, provides another sustainable pathway for pyrazole synthesis. nih.govresearchgate.net Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates. researchgate.net This method is particularly useful for processes requiring milder conditions than microwave heating. rsc.org The synthesis of pyrano[2,3-c]pyrazole derivatives, for instance, has been achieved through a one-pot multicomponent condensation under ultrasonic irradiation, using a magnetic nanocatalyst that can be easily recovered and reused. researchgate.net Ultrasound has also been successfully used to prepare pyrazoline derivatives from chalcones in a green, one-pot, two-step methodology, highlighting its utility in creating environmentally friendly synthetic processes. nih.gov
Table 2: Comparison of Conventional vs. Microwave and Ultrasound-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted | Reference |
|---|---|---|---|---|
| Reaction Time | Hours to days | Minutes | Minutes to hours | acs.orgnih.gov |
| Energy Consumption | High | Low | Low | researchgate.net |
| Yield | Moderate to Good | Good to Excellent | Good to Excellent | acs.orgresearchgate.net |
| Solvent Usage | Often high | Reduced or solvent-free | Often in green solvents | nih.govmdpi.com |
| Side Reactions | More prevalent | Minimized | Minimized | rsc.org |
Application of Benign Catalysts and Renewable Media
The principles of green chemistry encourage the use of non-toxic, recyclable catalysts and renewable reaction media to minimize environmental impact. nih.govresearchgate.net
Benign Catalysts: Significant efforts have been directed toward replacing hazardous acid and metal catalysts with environmentally friendly alternatives. Simple, inexpensive, and non-toxic catalysts like sodium chloride (NaCl) have been effectively used to accelerate pyrazole synthesis in aqueous media. researchgate.netsemanticscholar.org The use of NaCl for the one-pot, three-component reaction of malononitrile, phenylhydrazine, and aromatic aldehydes offers advantages such as high yields, short reaction times, and a simple work-up. researchgate.netsemanticscholar.org
Nanocatalysts, such as nano-ZnO, have also emerged as highly efficient and recyclable catalysts for pyrazole synthesis. nih.govnih.gov The condensation of phenylhydrazine with ethyl acetoacetate using a nano-ZnO catalyst provides excellent yields (up to 95%) in a short time. nih.gov Other benign catalysts include lithium perchlorate (B79767) and various nanocomposites, which offer high efficiency and can often be recovered and reused. mdpi.comthieme-connect.com
Renewable Media: Water is considered the ultimate green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netthieme-connect.com Many modern pyrazole syntheses are designed to be performed in aqueous media. researchgate.netthieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles can be achieved in water using cetyltrimethylammonium bromide (CTAB) as a catalyst. thieme-connect.com Ethanol (B145695), a renewable solvent, is also frequently used in green synthetic protocols for pyrazoles, such as in the Knorr synthesis catalyzed by ammonium (B1175870) chloride. jetir.org
Regioselective and Stereoselective Synthesis of Pyrazole Scaffolds
Controlling the orientation of substituents on the pyrazole ring (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is crucial for tailoring the properties of the final compound.
Control of Substitution Patterns on the Pyrazole Ring
The substitution pattern of a pyrazole is determined by the nature of the precursors and the reaction conditions. nih.gov The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical. mdpi.com
Achieving regioselectivity is a primary goal in pyrazole synthesis. One common strategy is the use of β-ketoesters or α-diazo-β-ketoesters, which can direct the cyclization to favor a specific isomer. researchgate.net For example, the base-mediated deacylation of an α-diazo-β-ketoester generates a reactive 1,3-dipole that undergoes a [3+2] annulation with chalcones to afford pyrazole ketoesters with high regioselectivity. researchgate.net
The choice of catalyst can also exert significant control over regioselectivity. Silver-catalyzed reactions between trifluoromethylated ynones and hydrazines lead to the highly regioselective formation of 3-CF3-pyrazoles. mdpi.com Similarly, Gosselin et al. described a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, achieving yields between 59% and 98%. mdpi.com The reactivity of the pyrazole ring itself allows for further functionalization, with electrophilic substitution typically occurring at the C4 position. nih.gov
Table 3: Methods for Regiocontrolled Pyrazole Synthesis
| Method | Precursors | Key Feature | Product | Reference |
|---|---|---|---|---|
| [3+2] Annulation | Chalcones and α-diazo-β-ketoesters | Base-mediated generation of a 1,3-dipole | Trisubstituted pyrazole ketoesters | researchgate.net |
| Silver Catalysis | Trifluoromethylated ynones and hydrazines | AgOTf catalyst at room temperature | 3-CF3-pyrazoles | mdpi.com |
| Condensation | 1,3-Diketones and arylhydrazines | Room temperature in DMAc | 1-aryl-3,4,5-substituted pyrazoles | mdpi.com |
Enantioselective Approaches to Pyrazole-Bearing Carboxylic Acid Derivatives
The development of enantioselective methods for synthesizing pyrazole derivatives is critical, as the biological activity of chiral molecules often depends on their specific stereochemistry. For pyrazole-bearing carboxylic acids and their esters, creating chiral centers with high enantiomeric excess is a significant synthetic challenge.
Recent advances have focused on catalyst-controlled enantioselective reactions. One notable example is the isoselenourea-catalyzed enantioselective [3+3]-Michael addition-cyclization. researchgate.net This process uses pyrazolylsulfonamides or pyrazolones as pronucleophiles and α,β-unsaturated anhydrides as starting materials. The reaction proceeds to form fused pyrazolo-pyridones and -pyranones with high enantioselectivity, reaching up to >99:1 enantiomeric ratio (er). researchgate.net Such methods are highly desirable for the synthesis of complex molecules for medicinal and agrochemical applications, where specific stereoisomers are required. researchgate.net
Mechanistic Investigations of 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester Synthesis and Subsequent Transformations
Elucidation of Reaction Pathways for Pyrazole (B372694) Ring Formation
The formation of the 1-substituted-pyrazole-4-carboxylic acid ester core is most commonly achieved through variations of the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comyoutube.com For the synthesis of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, the key reactants are isopropylhydrazine and a methyl ester derivative of a β-ketoester, such as methyl 2-formyl-3-oxobutanoate.
A prevalent and highly adaptable pathway is the one-pot, three-component reaction. This approach typically involves the reaction of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a substituted hydrazine (e.g., isopropylhydrazine). nih.govsid.ir The reaction mechanism is believed to proceed through several key steps:
Hydrazone Formation: The reaction initiates with the condensation of the aldehyde and isopropylhydrazine to form a corresponding hydrazone intermediate.
Cyclization: The enol tautomer of the β-ketoester then acts as a nucleophile, attacking the hydrazone. This is followed by an intramolecular cyclization. Lewis acid catalysts are often employed to activate the β-ketoester by stabilizing its enol form, thereby facilitating this step. nih.gov The cyclization results in a non-aromatic 5-hydroxypyrazoline intermediate.
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the 5-hydroxypyrazoline intermediate to form the stable, aromatic pyrazole ring. This dehydration step is often acid-catalyzed and can be promoted by atmospheric oxygen. nih.gov
Another significant pathway involves the reaction of a substituted hydrazine with an activated form of a β-ketoester, such as an ethoxymethylene derivative (e.g., methyl 2-(ethoxymethylene)-3-oxobutanoate). google.com In this route, the more nucleophilic nitrogen of isopropylhydrazine attacks the β-position of the activated double bond, leading to a Michael-type addition. This is followed by an intramolecular condensation and elimination of ethanol (B145695) to directly form the pyrazole ring system. This method offers excellent control over regioselectivity.
Table 1: Key Intermediates in Common Pyrazole Ring Formation Pathways
| Reaction Pathway | Reactants | Key Intermediate(s) | Product Class |
|---|---|---|---|
| Three-Component Reaction | Aldehyde, β-Ketoester, Hydrazine | Hydrazone, 5-Hydroxypyrazoline | Polysubstituted Pyrazoles |
| Knorr Synthesis Variant | Activated β-Ketoester, Hydrazine | Michael Adduct | Pyrazole-4-carboxylates |
Kinetic Studies and Identification of Transition States
Kinetic studies of pyrazole formation, particularly the Knorr synthesis and its variations, provide insight into the reaction's controlling factors. Research on the condensation of 1,3-diketones with hydrazines has shown that the reaction typically follows first-order kinetics. researchgate.net The rate of the reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, the solvent, and the pH.
The rate-determining step in pyrazole formation can shift depending on the reaction conditions. researchgate.net For instance, under certain pH conditions, the initial formation of the hydrazone may be the slowest step, while under other conditions, the subsequent cyclization or dehydration step may become rate-limiting.
Direct experimental observation of transition states is inherently challenging. Consequently, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for identifying and analyzing the transition states involved in pyrazole synthesis. researchgate.net DFT calculations allow for the modeling of reaction pathways and the determination of activation energies for various steps. These calculations have been instrumental in explaining the regioselectivity observed in reactions involving unsymmetrical reagents. For example, by comparing the activation energies of the transition states leading to different regioisomers, the experimentally observed product distribution can be rationalized. rsc.org For reactions involving N-substituted hydrazines like isopropylhydrazine, computational models confirm that steric hindrance in the transition state often dictates the regiochemical outcome, favoring the formation of the less sterically hindered isomer. acs.orgmdpi.com
Role of Catalysts in Directing Reaction Selectivity and Efficiency
Catalysts play a pivotal role in the synthesis of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, influencing reaction rates, yields, and, most critically, regioselectivity. The catalysts employed can be broadly categorized into acids, bases, metal complexes, and enzymes.
Acid Catalysis:
Brønsted acids (e.g., H₂SO₄, TsOH) are frequently used to catalyze the condensation and dehydration steps. researchgate.net They function by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine.
Lewis acids (e.g., Yb(PFO)₃, SmCl₃) are particularly effective in three-component reactions. They coordinate to the carbonyl oxygen of the β-ketoester, which promotes and stabilizes the enol tautomer required for the cyclization step with the hydrazone intermediate, leading to higher efficiency. nih.govbeilstein-journals.org
Base Catalysis: Bases are crucial for reactions that involve the deprotonation of a precursor, such as the N-alkylation of a pre-formed pyrazole ring. While not directly involved in the primary ring formation with isopropylhydrazine, bases like potassium carbonate (K₂CO₃) are used to selectively synthesize N1-substituted pyrazoles from an NH-pyrazole precursor, with steric factors typically directing the alkyl group to the less hindered nitrogen. acs.org
Specialized Catalysts:
Nano-catalysts , such as nano-ZnO, have been shown to be efficient in catalyzing the condensation of β-ketoesters with hydrazines, offering advantages like high yields and ease of recovery. nih.gov
Enzymatic catalysts represent a frontier in achieving near-perfect regioselectivity. Engineered enzymes, such as methyltransferases, have been utilized for the N-alkylation of pyrazoles with exceptional control, achieving regioselectivity greater than 99%. nih.govnih.gov This approach offers a highly specific and green alternative to traditional chemical methods.
Table 2: Selected Catalysts and Their Roles in Pyrazole Synthesis
| Catalyst Type | Example(s) | Primary Role |
|---|---|---|
| Brønsted Acid | H₂SO₄, TsOH | Carbonyl activation, Dehydration |
| Lewis Acid | Yb(PFO)₃, SmCl₃ | Enol tautomer stabilization |
| Base | K₂CO₃ | Deprotonation for N-alkylation |
| Nano-catalyst | nano-ZnO | Enhanced reaction rates |
| Biocatalyst | Engineered Transferases | High regioselectivity in N-alkylation |
Proton Transfer Dynamics and Tautomerism Studies
Prototropic tautomerism is a fundamental characteristic of many heterocyclic systems, including pyrazoles. In N-unsubstituted or 3(5)-substituted pyrazoles, a phenomenon known as annular tautomerism occurs, where a proton rapidly exchanges between the two adjacent nitrogen atoms (N1 and N2). nih.gov This dynamic equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and concentration. nih.govfu-berlin.de In non-polar solvents, pyrazole molecules often form hydrogen-bonded dimers or trimers, which can facilitate the intermolecular proton transfer process. fu-berlin.de
However, for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, annular tautomerism is precluded. The presence of the covalently bonded isopropyl group at the N1 position "locks" the ring system into a single tautomeric form. The N1 nitrogen is tertiary and cannot act as a proton donor, while the N2 nitrogen lacks a proton, thus preventing the proton migration characteristic of annular tautomerism. This structural feature simplifies its chemical behavior and ensures that reactions occur on a single, well-defined isomer.
While annular tautomerism is absent, other forms of tautomerism, such as those involving the ester group (e.g., keto-enol tautomerism of the carbonyl), are theoretically possible but are not significant under normal conditions due to the high stability of the aromatic pyrazole ring and the ester functional group. Therefore, the study of proton transfer dynamics for this specific compound is primarily focused on understanding the absence of the common annular tautomerism that defines much of the chemistry of other pyrazole derivatives.
Reactivity Profiles and Chemical Transformations of 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester
Electrophilic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich aromatic system. In unsubstituted pyrazoles, electrophilic substitution typically occurs at the C4 position due to its higher electron density. However, with the C4 position occupied by the electron-withdrawing methyl carboxylate group, the reactivity of the ring towards electrophiles is diminished, and substitution is directed to other available positions, primarily C5 and C3.
Halogenation Methodologies
The halogenation of pyrazoles is a fundamental transformation for introducing functional handles for further derivatization, such as cross-coupling reactions. For C4-substituted pyrazoles like methyl 1-isopropyl-1H-pyrazole-4-carboxylate, halogenation is expected to occur at the C5 position.
Common halogenating agents for pyrazoles include N-halosuccinimides (NCS, NBS, NIS). The reaction of N-alkyl pyrazoles with reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or water typically proceeds under mild conditions to afford the corresponding 4-halopyrazoles in excellent yields. researchgate.net For the title compound, bromination with NBS would be expected to yield methyl 4-bromo-1-isopropyl-1H-pyrazole-5-carboxylate. Iodination can be achieved using molecular iodine in the presence of a base like sodium bicarbonate, which proceeds via an electrophilic cyclization mechanism on related substrates. nih.gov
| Reagent | Expected Product Position | Solvent | Conditions | Reference Analogy |
| N-Bromosuccinimide (NBS) | C5 | CCl₄ or H₂O | Mild, ambient temp. | researchgate.net |
| Iodine (I₂) / NaHCO₃ | C5 | Acetonitrile | Reflux | nih.gov |
| N-Chlorosuccinimide (NCS) | C5 | CCl₄ or H₂O | Mild, ambient temp. | researchgate.net |
Nitration and Other Aromatic Functionalizations
Nitration of the pyrazole ring typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. The nitro group is strongly deactivating, making subsequent substitutions difficult. For N-alkyl pyrazoles, nitration also generally occurs at the C4 position. Given the existing C4-substitution in methyl 1-isopropyl-1H-pyrazole-4-carboxylate, nitration would be directed to the C5 position, though potentially requiring forcing conditions due to the deactivating effect of the ester group.
The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for formylating electron-rich aromatic rings. nih.govmdpi.com While this reaction typically occurs at the C4 position of N-substituted pyrazoles, its application to a C4-substituted pyrazole is less common. researchgate.netresearchgate.net Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, for example, leads to the corresponding 4-formyl derivatives. researchgate.net In the case of the title compound, the reaction is unlikely to proceed at the C4 position and would face significant electronic deactivation, making formylation at C5 challenging.
Nucleophilic Reactivity at the Ester Moiety
The methyl ester group at the C4 position is susceptible to a variety of nucleophilic substitution reactions, providing a gateway to a wide range of pyrazole derivatives with different functional groups.
Hydrolysis and Transesterification Reactions
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-isopropyl-1H-pyrazole-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup. This transformation is often a key step in the synthesis of active pharmaceutical ingredients. thieme.de
Transesterification, the conversion of one ester to another, can be achieved under both acidic and basic conditions by reacting the methyl ester with an excess of another alcohol (e.g., ethanol (B145695), propanol) in the presence of a catalyst. google.com
| Reaction | Reagents | Product | Reference Analogy |
| Hydrolysis | NaOH (aq), then H₃O⁺ | 1-isopropyl-1H-pyrazole-4-carboxylic acid | thieme.de |
| Transesterification | R'OH, H⁺ or RO⁻ | Methyl 1-isopropyl-1H-pyrazole-4-carboxylate | google.com |
Amidation and Reduction Strategies
Amidation of the methyl ester can be achieved by reaction with a primary or secondary amine. This reaction can sometimes be slow and may require heating or the use of catalysts. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a standard coupling agent (e.g., DCC, EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with amines to form the corresponding amides. This amide formation is a cornerstone in the synthesis of many commercial pyrazole-based fungicides. mdpi.com
Reduction of the ester group provides the corresponding primary alcohol, (1-isopropyl-1H-pyrazol-4-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
| Reaction | Reagents | Product | Reference Analogy |
| Amidation (via acid chloride) | 1. NaOH, H₂O 2. SOCl₂ 3. R₂NH | N,N-dialkyl-1-isopropyl-1H-pyrazole-4-carboxamide | mdpi.com |
| Reduction | LiAlH₄, then H₃O⁺ | (1-isopropyl-1H-pyrazol-4-yl)methanol | masterorganicchemistry.com |
Functionalization and Derivatization Strategies of the Isopropyl Group and Pyrazole Core
Beyond electrophilic substitution and reactions at the ester, more advanced strategies can be employed to modify the pyrazole core and the N-isopropyl substituent.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. While the pyrazole C5 proton is the most acidic, the use of a directed metalation group can steer deprotonation to other positions. For pyrazoles, the N1-substituent can direct lithiation to the C5 position. Subsequent quenching of the resulting lithiated species with various electrophiles (e.g., aldehydes, ketones, alkyl halides) allows for the introduction of a wide array of substituents. rsc.org
Furthermore, if a halogen is introduced onto the pyrazole ring (as described in 4.1.1), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed. nih.govrsc.org This allows for the formation of C-C bonds, linking the pyrazole core to other aryl, vinyl, or alkynyl groups, a common strategy in drug discovery. nih.gov
Direct functionalization of the N-isopropyl group via C-H activation is a more challenging but increasingly feasible approach with modern catalytic methods. researchgate.netrsc.org Transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, can selectively activate the C-H bonds of the isopropyl group, allowing for the introduction of new functional groups. However, achieving selectivity between the primary (methyl) and tertiary C-H bonds of the isopropyl group can be challenging.
| Strategy | Method | Application | Reference Analogy |
| Core Derivatization | Directed Lithiation (e.g., with n-BuLi) followed by electrophilic quench | Introduction of substituents at C5 | rsc.org |
| Core Derivatization | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C-C bond formation at a halogenated position (e.g., C5) | nih.govrsc.org |
| Isopropyl Group | C-H Activation (e.g., with Pd catalyst) | Direct introduction of functional groups on the isopropyl moiety | researchgate.netrsc.org |
Cycloaddition Reactions of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester: An Unexplored Frontier
Extensive searches of scientific literature and chemical databases have revealed no publicly available research detailing cycloaddition reactions where the pyrazole core of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, with the chemical structure NC=1C=NN(C=1C(=O)OC)C(C)C, functions as a dipolarophile.
The aromatic nature of the pyrazole ring generally renders it unreactive as a dipolarophile in conventional [3+2] cycloaddition reactions. Such a reaction would necessitate the disruption of the stable aromatic system, a process that is energetically unfavorable. The existing body of scientific literature on pyrazole chemistry predominantly focuses on the synthesis of the pyrazole ring itself through cycloaddition reactions, where other molecules act as 1,3-dipoles and react with various dipolarophiles like alkenes and alkynes.
Advanced Spectroscopic and Crystallographic Methodologies in the Structural Elucidation of 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester and Its Derivatives
Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR)
Multidimensional NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. By mapping correlations between different nuclei, it is possible to establish connectivity and stereochemical relationships within a molecule.
¹H, ¹³C, and Heteronuclear NMR Techniques for Connectivity Analysis
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, distinct signals are expected for each unique proton and carbon, with their chemical shifts being indicative of their electronic surroundings.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups), the pyrazole (B372694) ring protons, and the methyl ester group (a singlet). The precise chemical shifts of the pyrazole protons are influenced by the electronic effects of the isopropyl and carboxylate substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring, the isopropyl group, and the methyl ester. The chemical shifts of the pyrazole ring carbons are particularly informative about the substitution pattern and electronic distribution within the heterocyclic ring. For instance, the carbon atom attached to the nitrogen (C5) and the carbon atom bonded to the carboxyl group (C4) will have distinct chemical shifts reflecting their different chemical environments. In related pyrazole structures, the C3 and C5 carbons typically resonate at different fields depending on the N-substituent. cdnsciencepub.com
Heteronuclear NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to directly correlate the chemical shifts of protons with the carbon atoms to which they are attached. This is instrumental in assigning the signals in both the ¹H and ¹³C spectra unambiguously. For 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, HSQC would confirm the connectivity between the isopropyl methine proton and its corresponding carbon, the isopropyl methyl protons and their carbons, and the pyrazole ring protons with their respective carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-3 | 7.5 - 8.0 | 135 - 140 |
| Pyrazole H-5 | 7.8 - 8.3 | 125 - 130 |
| Isopropyl CH | 4.5 - 5.0 (septet) | 48 - 53 |
| Isopropyl CH₃ | 1.4 - 1.6 (doublet) | 22 - 25 |
| Ester OCH₃ | 3.8 - 4.0 (singlet) | 51 - 54 |
| Pyrazole C-4 | - | 110 - 115 |
| Ester C=O | - | 160 - 165 |
Note: These are predicted values based on typical chemical shifts of similarly substituted pyrazoles and may vary depending on the solvent and other experimental conditions.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within a molecule. For 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, a key correlation would be observed between the isopropyl CH proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): As mentioned earlier, this experiment correlates directly bonded proton and carbon atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For the target compound, HMBC would show correlations from the isopropyl CH proton to the pyrazole ring carbons, and from the methyl ester protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the stereochemistry and conformation of the molecule. For instance, NOESY can be used to confirm the spatial relationship between the isopropyl group and the pyrazole ring. mdpi.com In derivatives with more complex stereochemistry, NOESY is a critical tool for assigning relative configurations. researchgate.net
Mass Spectrometric Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the parent molecule and its fragments. For 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester (C₈H₁₂N₂O₂), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass with the calculated exact mass. This is a crucial step in the identification of a newly synthesized compound. rsc.orgresearchgate.net
The fragmentation of pyrazole derivatives in mass spectrometry can be complex, often involving ring cleavage and rearrangements. For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). For the target molecule, characteristic fragments would be expected from the loss of the isopropyl group and the methyl ester functionality. The analysis of these fragments helps to confirm the presence of these specific substituents on the pyrazole core. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for molecular structure determination. By irradiating a single crystal of a compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a detailed three-dimensional model of the electron density, and thus the atomic positions.
For 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, a single-crystal X-ray structure would provide unambiguous confirmation of its constitution and conformation in the solid state. Key structural parameters that would be determined include:
The planarity of the pyrazole ring.
The precise bond lengths and angles of the pyrazole ring and its substituents.
The conformation of the isopropyl group relative to the pyrazole ring.
The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.
Representative Crystallographic Data for a Substituted Pyrazole Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3725(6) |
| b (Å) | 20.0436(12) |
| c (Å) | 15.3281(11) |
| β (°) | 102.896(6) |
| Volume (ų) | 2806.9(3) |
| Z | 4 |
Note: This data is for a related pyrazole derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. cardiff.ac.uk
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. In the context of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester and its derivatives, these non-destructive methods provide a detailed fingerprint of the molecule's vibrational modes, allowing for the confirmation of its structural integrity and the characterization of its key chemical features. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light (Raman effect), specific vibrational frequencies can be correlated to the stretching, bending, and other dynamic motions of the bonds within the molecule.
Key Functional Group Vibrations:
The vibrational spectrum of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester can be dissected into several key regions, each corresponding to the vibrations of its distinct functional groups.
Pyrazole Ring Vibrations: The pyrazole heterocycle exhibits a series of characteristic vibrations. The C=N and C=C stretching vibrations within the ring are typically observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrazole ring protons usually appear above 3000 cm⁻¹. Ring breathing modes and other deformations, which are characteristic of the entire heterocyclic system, can be found in the fingerprint region (below 1400 cm⁻¹).
Isopropyl Group Vibrations: The isopropyl group (–CH(CH₃)₂) attached to the nitrogen atom gives rise to several distinct vibrational bands. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2975-2860 cm⁻¹ range. The C-H bending vibrations of the methyl groups typically appear around 1465 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). The methine (C-H) stretch is generally weaker and falls within the 2890-2850 cm⁻¹ range.
Methyl Ester Group Vibrations: The methyl ester group (–COOCH₃) is perhaps the most spectroscopically distinct feature. The carbonyl (C=O) stretching vibration is a strong, sharp band that is highly characteristic of esters and is anticipated in the 1735-1715 cm⁻¹ region. The C-O-C stretching vibrations of the ester linkage give rise to two bands: an asymmetric stretch typically found between 1250 and 1150 cm⁻¹ and a symmetric stretch at a lower frequency. The C-H stretching and bending vibrations of the methoxy (B1213986) (–OCH₃) group will overlap with those of the isopropyl group.
The following tables summarize the expected vibrational frequencies for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester based on data from analogous compounds and general spectroscopic principles.
Table 1: Predicted Infrared (IR) Absorption Frequencies for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3150-3100 | Medium-Weak | C-H Stretch | Pyrazole Ring |
| ~2975-2870 | Medium-Strong | C-H Stretch | Isopropyl Group |
| ~1735-1715 | Strong | C=O Stretch | Ester Carbonyl |
| ~1580-1450 | Medium | C=C and C=N Stretch | Pyrazole Ring |
| ~1470-1440 | Medium | C-H Asymmetric Bend | Isopropyl (CH₃) |
| ~1380-1365 | Medium | C-H Symmetric Bend | Isopropyl (CH₃) |
| ~1250-1150 | Strong | C-O-C Asymmetric Stretch | Ester Linkage |
| ~1100-1000 | Medium | C-O-C Symmetric Stretch | Ester Linkage |
Table 2: Predicted Raman Scattering Frequencies for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3150-3100 | Medium | C-H Stretch | Pyrazole Ring |
| ~2975-2870 | Strong | C-H Stretch | Isopropyl Group |
| ~1735-1715 | Weak | C=O Stretch | Ester Carbonyl |
| ~1600-1550 | Strong | Ring Breathing/Stretching | Pyrazole Ring |
| ~1470-1440 | Medium | C-H Asymmetric Bend | Isopropyl (CH₃) |
| ~1380-1365 | Medium | C-H Symmetric Bend | Isopropyl (CH₃) |
| ~800-600 | Medium | Ring Deformation | Pyrazole Ring |
It is important to note that the intensities of Raman bands are dependent on the change in polarizability of the bond during vibration. Consequently, the symmetric vibrations and vibrations of non-polar bonds, such as the C-H stretches of the isopropyl group and the pyrazole ring breathing modes, are often more intense in the Raman spectrum. Conversely, the highly polar carbonyl (C=O) stretch, which is very strong in the IR spectrum, tends to be weak in the Raman spectrum.
The combined use of IR and Raman spectroscopy provides complementary information for the comprehensive structural elucidation of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester. While IR spectroscopy is particularly sensitive to polar functional groups like the carbonyl ester, Raman spectroscopy offers valuable insights into the vibrations of the carbon skeleton and the heterocyclic ring system. Theoretical calculations, such as those based on Density Functional Theory (DFT), can further aid in the precise assignment of the observed vibrational bands to specific molecular motions, offering a deeper understanding of the molecule's dynamic structure.
Applications of 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester in Chemical Synthesis
Building Block for Complex Heterocyclic Systems and Polyfunctional Derivatives
The pyrazole (B372694) scaffold is a privileged structure in medicinal and materials chemistry. researchgate.net Methyl 1-isopropyl-1H-pyrazole-4-carboxylate serves as an important starting material for the synthesis of more elaborate molecular architectures, including fused heterocyclic systems and derivatives bearing multiple functional groups. The reactivity of both the pyrazole ring and its ester substituent can be strategically exploited to construct complex molecules.
While direct use of methyl 1-isopropyl-1H-pyrazole-4-carboxylate in cyclocondensation reactions is uncommon, it is a key precursor for intermediates required for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. semanticscholar.orgsci-hub.se The synthesis of these fused systems often requires pyrazole precursors with ortho-disposed functional groups that can participate in ring-forming reactions.
The typical synthetic strategy involves the initial transformation of the methyl ester group into a more reactive functionality. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted into an amide. Subsequent dehydration of the amide yields a cyano group. Alternatively, functionalization of the C5 position adjacent to the ester can provide the necessary groups for cyclization. For example, 5-aminopyrazole-4-carbonitriles are common precursors that react with various reagents to form the fused pyrimidine (B1678525) ring. researchgate.netnih.gov The reaction of 5-aminopyrazole derivatives with reagents like formamide, triethyl orthoformate, or urea (B33335) is a well-established method for constructing the pyrazolo[3,4-d]pyrimidine core. researchgate.netresearchgate.net
Table 1: Representative Strategies for Fused Pyrazole Synthesis from Pyrazole Precursors
| Precursor Type | Reagent(s) | Fused System Formed |
|---|---|---|
| 5-Amino-4-cyanopyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine |
| 5-Amino-4-cyanopyrazole | Triethyl orthoformate, then Amines | 4-Aminopyrazolo[3,4-d]pyrimidine |
| 5-Amino-4-pyrazolecarboxamide | Urea | Pyrazolo[3,4-d]pyrimidin-4-ol |
| Pyrazole-4-carbaldehyde | Active Methylene Nitriles | Pyrazolo[4,3-c]quinolizine |
This table illustrates common cyclization strategies applicable to functionalized pyrazoles derived from the title compound.
The functional groups on methyl 1-isopropyl-1H-pyrazole-4-carboxylate allow for its covalent integration into a wide array of organic structures. The ester moiety is a versatile handle for derivatization. It can undergo hydrolysis to the carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This amide bond formation is a cornerstone of medicinal chemistry for linking molecular fragments.
Furthermore, the ester can be reduced to a primary alcohol (a hydroxymethyl group), which opens up another set of synthetic possibilities, such as ether formation or conversion to a leaving group for nucleophilic substitution. Protocols have been developed for the N-alkylation of pyrazole carboxylates with functionalized halides, demonstrating how the pyrazole core can be linked to other cyclic systems like azetidines to create novel amino acid-like building blocks. researchgate.net Although the N1 position of the title compound is already substituted, these methods highlight the synthetic utility of the pyrazole-carboxylate scaffold in building complex molecules.
Precursor in Multistep Organic Syntheses
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is an effective precursor in linear, multi-step synthetic sequences. Its stability allows it to be carried through several reaction steps before its own functional groups are manipulated. A common strategy involves the synthesis of a substituted pyrazole core, followed by sequential modification of the substituents to build up molecular complexity.
For example, in the synthesis of biologically active carboxanilides, a typical route involves the initial formation of a substituted pyrazole ring, followed by other transformations on different parts of the molecule, with the final step often being the coupling of a pyrazole-carboxylic acid (derived from the corresponding ester) with a substituted aniline. afinitica.com
The presence of multiple, electronically distinct reactive sites makes methyl 1-isopropyl-1H-pyrazole-4-carboxylate an ideal substrate for divergent synthesis. By carefully selecting reagents and reaction conditions, a single precursor can be guided down different reaction pathways to produce a variety of structurally distinct products.
A hypothetical divergent strategy starting from methyl 1-isopropyl-1H-pyrazole-4-carboxylate could involve:
Pathway A (Ester-focused): Selective transformations of the methyl ester group.
Amidation: Reaction with various amines to create a library of amides.
Reduction: Reduction to the corresponding alcohol, which can be further functionalized.
Grignard Reaction: Reaction with organometallic reagents to form tertiary alcohols.
Pathway B (Ring-focused): Reactions involving the pyrazole ring itself.
Halogenation: Selective bromination or iodination at the C5 position, creating a handle for cross-coupling reactions.
Metallation: Directed metallation at the C5 position followed by quenching with an electrophile.
This approach allows for the rapid generation of a diverse set of molecules from a common starting material, which is highly valuable in fields like drug discovery. The concept of temperature-controlled divergent synthesis, which has been applied to other pyrazole systems, could potentially allow for selective formation of different products from the same set of reactants by simply altering the temperature. nih.gov
Role as a Ligand in Coordination Chemistry (excluding biological roles of complexes)
Pyrazole derivatives are exceptionally important ligands in coordination chemistry and have been studied extensively for decades. researchgate.netacs.orgresearchgate.net The pyrazole unit contains a pyridine-like sp²-hybridized nitrogen atom (N2) that is an excellent donor for coordination to metal ions. Methyl 1-isopropyl-1H-pyrazole-4-carboxylate and its derivatives can act as ligands to form a wide range of metal complexes.
The ligand can coordinate in several ways:
As a Neutral Monodentate Ligand: The N2 atom can coordinate to a metal center, acting as a simple L-type ligand.
As a Bidentate N,O-Ligand: The carbonyl oxygen of the ester group can participate in coordination along with the N2 atom to form a chelate ring.
As an Anionic Bidentate Ligand: Following hydrolysis of the ester to the carboxylate, the molecule can act as a potent bidentate, monoanionic N,O-donor (an LX-type ligand), forming stable chelate structures.
As a Bridging Ligand: In its deprotonated (pyrazolate) form, the ligand can bridge two metal centers, with one nitrogen coordinating to each metal. uninsubria.it
The design of pyrazole-based ligands for specific applications in coordination chemistry relies on the predictable modulation of their steric and electronic properties.
Steric Control: The substituent at the N1 position plays a crucial role in controlling the steric environment around the metal center. The isopropyl group in methyl 1-isopropyl-1H-pyrazole-4-carboxylate provides moderate steric bulk. This bulk can influence the coordination number of the metal, the geometry of the resulting complex, and the accessibility of the metal center to other substrates or reagents. For instance, bulky substituents on pyrazole ligands can prevent polymerization and favor the formation of discrete mononuclear or dinuclear complexes. mdpi.com
Electronic Tuning: The electronic properties of the pyrazole ring can be tuned by the substituents. The methyl ester at the C4 position is an electron-withdrawing group. This effect reduces the electron density on the pyrazole ring and decreases the basicity (and thus the donor strength) of the N2 atom compared to an unsubstituted pyrazole. This modulation of donor strength affects the stability and reactivity of the resulting metal complexes.
Chelation and Bite Angle: Conversion of the ester to a carboxylate or another donor group at the C4 or C5 position can create a chelating ligand. The resulting chelate ring size and the "bite angle" (the L-M-L angle within the chelate ring) are critical design elements that influence the stability and geometry of the complex. The pyrazole-carboxylate system provides a robust framework for creating such chelating ligands. researchgate.net
Table 2: Influence of Substituents on Pyrazole Ligand Properties
| Substituent/Feature | Position | Effect on Ligand Properties |
|---|---|---|
| Isopropyl Group | N1 | Provides steric bulk, influences complex geometry and nuclearity, enhances solubility in organic solvents. |
| Methyl Ester | C4 | Electron-withdrawing, reduces N2 basicity, offers a site for synthetic modification into other donor groups (e.g., carboxylate, hydroxymethyl). |
| N2 Atom | - | Primary Lewis basic site for metal coordination. |
Characterization of Metal Complexes
There is a notable lack of specific studies detailing the synthesis and characterization of metal complexes using methyl 1-isopropyl-1H-pyrazole-4-carboxylate as a ligand. Scientific literature extensively covers the coordination chemistry of related pyrazole-4-carboxylic acids and their esters with various transition metals. In these studies, characterization is typically performed using a suite of analytical techniques to elucidate the structure and properties of the resulting complexes.
Common characterization techniques for such metal complexes would theoretically include:
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: To identify the coordination mode of the ligand by observing shifts in the characteristic vibrational frequencies of its functional groups (e.g., the carbonyl group of the ester and the C=N bond of the pyrazole ring) upon coordination to a metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide insights into the metal-ligand interaction.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, which can help in deducing the oxidation state and spin state of the metal center.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Without experimental data from studies involving methyl 1-isopropyl-1H-pyrazole-4-carboxylate, a detailed analysis of its specific metal complexes is not possible.
Incorporation as a Structural Motif in Materials Science Research
Similarly, there is a scarcity of research documenting the use of methyl 1-isopropyl-1H-pyrazole-4-carboxylate as a structural motif in materials science. The broader family of pyrazole-based ligands, particularly dicarboxylic acids, has been successfully employed in the construction of porous coordination polymers and metal-organic frameworks (MOFs). In these materials, the pyrazole-containing ligands act as linkers that bridge metal ions or clusters to form extended one-, two-, or three-dimensional networks.
The structural role of such a ligand would be defined by several factors:
Connectivity: The number of coordination points the ligand uses to bind to metal centers. For methyl 1-isopropyl-1H-pyrazole-4-carboxylate, potential coordination could occur through the nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the ester group.
Geometry: The angle and orientation of the coordinating groups on the ligand, which dictates the topology of the resulting framework.
Steric Hindrance: The isopropyl group on the pyrazole ring would introduce steric bulk, which could influence the packing of the resulting material and the accessibility of the metal centers.
The structural characterization of such materials would heavily rely on single-crystal and powder X-ray diffraction to determine the crystal structure and phase purity. Other techniques like thermogravimetric analysis (TGA) would be used to assess thermal stability, and gas sorption analysis could probe the porosity of the material. However, without specific examples of materials synthesized using methyl 1-isopropyl-1H-pyrazole-4-carboxylate, a discussion of its precise role as a structural motif remains speculative.
Future Research Directions and Emerging Trends in the Chemistry of 1 Isopropyl 1h Pyrazole 4 Carboxylic Acid Methyl Ester
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry is a paramount trend that will undoubtedly shape the future synthesis of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester. bohrium.comrsc.org Current methodologies for creating pyrazole-4-carboxylic acid esters often rely on traditional multi-step procedures which may involve harsh reagents and generate significant waste. sid.irmdpi.com Future research is anticipated to pivot towards more environmentally benign and efficient synthetic strategies.
Key areas of development are expected to include:
One-Pot, Multicomponent Reactions: These reactions, which combine three or more reactants in a single operation, are highly efficient in terms of atom economy and reducing waste. sid.ir The development of a one-pot synthesis for 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester from simple precursors would represent a significant advancement.
Use of Green Solvents and Catalysts: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents is a growing trend in pyrazole (B372694) synthesis. researchgate.net Furthermore, the use of recyclable heterogeneous catalysts can simplify product purification and minimize waste. sid.ir
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. researchgate.net
A comparative look at potential synthetic efficiencies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Identification of suitable starting materials and catalysts. |
| Green Solvents/Catalysts | Reduced environmental impact, easier purification | Screening for effective and recyclable catalysts and solvent systems. |
| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency | Optimization of reaction conditions and scalability. |
Exploration of Underutilized Reactivity Pathways
The pyrazole ring is a versatile scaffold, yet its full reactive potential, particularly for substituted esters like 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, remains to be completely charted. Future research will likely focus on uncovering and harnessing novel reactivity pathways.
One promising area is the exploration of C-H functionalization . Directing group-assisted C-H activation at the C3 and C5 positions of the pyrazole ring could provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions.
Another avenue for exploration is the reactivity of the ester group. While hydrolysis and amidation are common transformations, more unique reactions could be investigated. For instance, the development of decarboxylative coupling reactions would allow the ester to serve as a handle for the introduction of new functional groups.
Emerging trends in photoredox catalysis could also unlock new reaction pathways for this compound, enabling transformations that are not accessible through traditional thermal methods.
Advanced Theoretical Studies and Predictive Modeling
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical behavior. eurasianjournals.com For 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester, advanced theoretical studies can provide deep insights into its electronic structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to:
Map the electron density distribution to predict sites of electrophilic and nucleophilic attack.
Calculate reaction energy profiles to understand reaction mechanisms and predict the feasibility of novel transformations. bohrium.com
Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of new derivatives. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations are also poised to play a significant role. eurasianjournals.comrsc.org These predictive models can accelerate the discovery of new applications by correlating the structural features of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester and its derivatives with their potential biological or material properties. nih.gov This in-silico screening can prioritize synthetic efforts towards compounds with the highest probability of success.
| Computational Method | Application in Future Research | Predicted Outcome |
| DFT Calculations | Elucidation of electronic structure and reaction mechanisms. | Rational design of new synthetic routes and prediction of reactivity. |
| QSAR Modeling | Prediction of biological activity based on molecular structure. | Efficient identification of derivatives with potential therapeutic properties. |
| Molecular Dynamics | Simulation of interactions with biological targets or materials. | Understanding of binding modes and material integration. |
Innovative Applications as Chemical Probes or Research Tools in Fundamental Chemistry
The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for use as chemical probes and research tools. While the parent compound, 1-isopropyl-1H-pyrazole-4-carboxylic acid, has been noted for its utility in developing agrochemicals and pharmaceuticals, chemimpex.com the methyl ester derivative could be tailored for more fundamental research applications.
Future directions could involve modifying the structure of 1-isopropyl-1H-pyrazole-4-carboxylic acid methyl ester to create:
Fluorescent Probes: By appending a fluorophore, the molecule could be used to visualize and track biological processes or changes in the chemical environment.
Affinity-Based Probes: The ester could be functionalized with reactive groups to allow for covalent labeling of proteins or other biomolecules, aiding in the identification of new drug targets.
Ligands for Catalysis: The pyrazole nitrogen atoms can coordinate with metal centers, making this scaffold a viable ligand for the development of novel catalysts for organic synthesis.
The development of this compound as a research tool would not only advance our understanding of fundamental chemical and biological processes but also potentially uncover new therapeutic and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
